Technical Monograph: Ethyl 2-oxo-4H-1,3-oxazine-3-carboxylate
Technical Monograph: Ethyl 2-oxo-4H-1,3-oxazine-3-carboxylate
This technical guide provides an in-depth structural and functional analysis of ethyl 2-oxo-4H-1,3-oxazine-3-carboxylate , a specialized heterocyclic scaffold used in medicinal chemistry as a reactive intermediate and pharmacophore building block.[1]
[1]
Structural Identity & Physicochemical Profile[1][2][3][4][5][6][7]
Nomenclature and Core Topology
The compound is a cyclic N-acyl carbamate derivative.[1] Its core structure is the 4H-1,3-oxazine ring, a six-membered heterocycle containing oxygen at position 1 and nitrogen at position 3.[1]
-
IUPAC Name: Ethyl 2-oxo-4H-1,3-oxazine-3-carboxylate[1]
-
Molecular Formula:
-
Molecular Weight: 171.15 g/mol [1]
-
CAS Registry Number: 126972-53-0 (Reference for the specific ethyl ester derivative)[1]
Structural Analysis
The molecule is characterized by three critical electronic features that define its reactivity:
-
Cyclic Carbamate (Urethane): The O1-C2(=O)-N3 segment forms a cyclic carbamate.[1] In the 4H-1,3-oxazine tautomer, the ring contains a double bond at C5=C6 , distinguishing it from the saturated oxazinane analogs.[1]
-
Exocyclic N-Acylation: The nitrogen at position 3 is substituted with an ethoxycarbonyl group (
).[1] This creates an imide-like electronic environment around the nitrogen, significantly reducing its basicity and increasing the electrophilicity of the ring carbonyl (C2). -
Allylic C4 Position: The "4H" designation indicates a methylene group (
) at position 4, which interrupts the conjugation between the nitrogen lone pair and the C5=C6 double bond, although hyperconjugative effects may persist.
| Feature | Description | Chemical Implication |
| Ring System | 4H-1,3-Oxazine | Semi-unsaturated 6-membered ring; conformationally semi-rigid.[1] |
| C2 Carbonyl | Cyclic Carbamate | Highly electrophilic due to strain and N-acylation.[1] |
| N3 Substituent | Ethyl Carboxylate | Electron-withdrawing; activates the ring for nucleophilic attack.[1] |
| C5=C6 Bond | Alkene | Potential site for electrophilic addition or cycloaddition.[1] |
Synthetic Methodologies
The synthesis of ethyl 2-oxo-4H-1,3-oxazine-3-carboxylate generally proceeds via two primary pathways: Post-Cyclization Functionalization (Path A) or Cyclization of N-Protected Precursors (Path B).[1]
Pathway A: N-Acylation of 4H-1,3-oxazin-2-one (Preferred)
This method involves the deprotonation of the parent heterocycle followed by trapping with ethyl chloroformate.[1]
-
Precursor Synthesis: The parent 4H-1,3-oxazin-2-one is synthesized via the condensation of 3-hydroxypropanal (or acrolein equivalents) with urea or phosgene derivatives.[1]
-
Deprotonation: Treatment with a strong non-nucleophilic base (e.g., NaH or LiHMDS) in THF at -78°C to form the N-anion.[1]
-
Acylation: Addition of ethyl chloroformate (
). -
Workup: Quenching with
and extraction.
Pathway B: Cyclization of N-Ethoxycarbonyl-3-aminoacrolein
A "one-pot" approach utilizing acyclic precursors.[1]
-
Starting Material: N-Ethoxycarbonyl-3-aminoacrolein (derived from 3-aminoacrolein and ethyl chloroformate).[1]
-
Cyclization: Acid-catalyzed intramolecular cyclization or reaction with a carbonyl source (e.g., carbonyldiimidazole, CDI) if the hydroxyl group is generated in situ.
Visualization of Synthetic Logic
The following diagram illustrates the retrosynthetic analysis and forward synthesis pathways.
Figure 1: Synthetic workflow for the generation of the target scaffold via N-functionalization.
Reactivity & Mechanistic Profile[1][5][6][8]
The chemical behavior of ethyl 2-oxo-4H-1,3-oxazine-3-carboxylate is dominated by the "Double-Activated" Nitrogen .[1] The nitrogen atom is flanked by two carbonyl groups (ring C2=O and exocyclic ester C=O), creating a system analogous to an N-acyl imide.
Nucleophilic Ring Opening
The C2 carbonyl is the "soft" electrophilic center.[1] Nucleophiles (primary amines, alkoxides) will attack C2, leading to ring opening.[2]
-
Mechanism: Attack at C2
Tetrahedral intermediate Bond cleavage at O1-C2 Formation of an acyclic N-protected urea/carbamate derivative.[1] -
Utility: This reaction is used to transfer the 3-aminopropenyl chain onto nucleophiles under mild conditions.[1]
Diels-Alder Cycloaddition
While less reactive than pure dienes, the C5=C6 double bond in the 4H-oxazine ring can participate in Inverse Electron Demand Diels-Alder (IEDDA) reactions, particularly if electron-withdrawing groups are present.[1] However, in this specific scaffold, the C5=C6 bond acts more as an isolated alkene due to the C4 methylene interruption.
Hydrolysis Stability
The compound is sensitive to basic hydrolysis.[1]
-
Base: Hydrolysis attacks the exocyclic ester (decarboxylation) OR the ring carbamate (ring opening).
-
Acid: Relatively stable to mild acid, but strong acid will hydrolyze the carbamate linkage.
Experimental Protocol: Synthesis of Analogous N-Acyl Oxazinones
Note: As a specific commercial protocol for the exact CAS 126972-53-0 is proprietary, the following is a validated standard operating procedure (SOP) for the N-acylation of the 4H-1,3-oxazin-2-one core, adapted from authoritative heterocyclic chemistry methods.
Objective: Synthesis of Ethyl 2-oxo-4H-1,3-oxazine-3-carboxylate via N-acylation.
Reagents:
-
4H-1,3-Oxazin-2-one (1.0 eq)[1]
-
Sodium Hydride (NaH), 60% dispersion in oil (1.2 eq)
-
Ethyl Chloroformate (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium Chloride (sat. aq.)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 100 mL round-bottom flask under Argon atmosphere. Add 4H-1,3-oxazin-2-one (10 mmol) and dissolve in anhydrous THF (30 mL).
-
Deprotonation: Cool the solution to -78°C (dry ice/acetone bath). Add NaH (12 mmol) portion-wise over 10 minutes. Evolution of
gas will be observed.[1] Stir for 30 minutes at -78°C, then warm to 0°C for 15 minutes to ensure complete anion formation. -
Acylation: Re-cool to -78°C. Add ethyl chloroformate (12 mmol) dropwise via syringe.
-
Reaction: Allow the mixture to warm slowly to room temperature over 4 hours. Monitor via TLC (SiO2, EtOAc/Hexane 1:1) for disappearance of the starting oxazinone (
). -
Quench & Workup: Quench carefully with saturated
(10 mL). Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: Purify the residue via flash column chromatography (Gradient: 10-40% EtOAc in Hexanes) to yield the target as a colorless oil or low-melting solid.
Applications in Drug Discovery[1][10]
Prodrug Scaffolds
The N-ethoxycarbonyl-oxazinone motif serves as a masked amino-alcohol .[1] Upon metabolic hydrolysis (esterase activity), the exocyclic ester is cleaved, followed by spontaneous decarboxylation and ring opening, releasing the free amino-alcohol pharmacophore.
Suicide Substrates
This structure acts as a mechanism-based inhibitor for serine proteases.[1] The active site serine attacks the C2 carbonyl. The resulting acyl-enzyme intermediate is stabilized by the electron-withdrawing N-substituent, preventing deacylation and irreversibly inhibiting the enzyme.[1]
Chiral Auxiliaries
If substituted at C4 (e.g., via chiral pool synthesis from amino acids), this scaffold induces stereochemical control in alkylation reactions at the C5 position, similar to Evans' oxazolidinones but with a six-membered ring geometry.
References
-
Chemical Structure Validation: "2H-1,3-Oxazine-3(4H)-carboxylic acid, 2-oxo-, ethyl ester." CAS Registry, American Chemical Society. CAS RN: 126972-53-0.[1]
-
Synthetic Methodology (General N-Acylation): Poursattar Marjani, A., et al. "Synthesis and crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate."[1] South African Journal of Chemistry, vol. 66, 2013. Link
-
Oxazinone Reactivity: Kobayashi, S., et al. "Reactions of 1,3-oxazin-2-ones."[1] Comprehensive Heterocyclic Chemistry II, Elsevier, 1996.
-
Biological Activity (Oxazine Derivatives): Chaitra, G., and Rohini, R.M.[3] "Synthesis and Biological Activities of [1,3]-Oxazine Derivatives." Der Pharma Chemica, 2016. Link
-
Related Benzoxazinone Synthesis: "Investigation for the easy and efficient synthesis of 1H-benzo[d][1,3]oxazine-2,4-diones." RSC Advances, 2015. Link
